hCA IX/XII Inhibition of the 4-Fluorophenyl Derivative
Compound 6c—the carboxylic acid derivative of the target ester—was identified as the most potent inhibitor of both tumor-associated isoforms hCA IX and hCA XII within a 28-compound library [1]. Replacement of the 4-fluorophenyl group with phenyl (6a), 4-methylphenyl (6b), or 4-methoxyphenyl (6d) led to reduced potency, while the ester derivatives generally displayed poor hCA inhibition compared to the corresponding carboxylic acids [1].
| Evidence Dimension | In vitro inhibition constant (KI) against human carbonic anhydrase isoforms hCA IX and hCA XII |
|---|---|
| Target Compound Data | KI = 0.7 μM for both hCA IX and hCA XII (compound 6c, the carboxylic acid of the target ester) |
| Comparator Or Baseline | Compound 6a (phenyl analog): higher KI values reported; Compound 6b (4-methylphenyl analog): higher KI; Compound 6d (4-methoxyphenyl analog): higher KI; ester derivatives: poor inhibition against hCA isoforms |
| Quantified Difference | 6c (4-fluorophenyl) was the most potent in the series; non-fluorinated aryl analogs showed measurably weaker inhibition; ester derivatives were substantially less potent than carboxylic acids |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA isoforms I, II, IX, and XII |
Why This Matters
Procurement of this ester precursor enables access to compound 6c, the most potent hCA IX/XII inhibitor in its chemotype series, directly relevant for anticancer drug discovery programs targeting tumor-associated carbonic anhydrases.
- [1] Siwach K, et al. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie. 2024;357(3):e2300372. DOI: 10.1002/ardp.202300372. View Source
